N-(4-chlorophenyl)-1-[(4-ethoxyphenyl)sulfonyl]prolinamide N-(4-chlorophenyl)-1-[(4-ethoxyphenyl)sulfonyl]prolinamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16382372
InChI: InChI=1S/C19H21ClN2O4S/c1-2-26-16-9-11-17(12-10-16)27(24,25)22-13-3-4-18(22)19(23)21-15-7-5-14(20)6-8-15/h5-12,18H,2-4,13H2,1H3,(H,21,23)
SMILES:
Molecular Formula: C19H21ClN2O4S
Molecular Weight: 408.9 g/mol

N-(4-chlorophenyl)-1-[(4-ethoxyphenyl)sulfonyl]prolinamide

CAS No.:

Cat. No.: VC16382372

Molecular Formula: C19H21ClN2O4S

Molecular Weight: 408.9 g/mol

* For research use only. Not for human or veterinary use.

N-(4-chlorophenyl)-1-[(4-ethoxyphenyl)sulfonyl]prolinamide -

Specification

Molecular Formula C19H21ClN2O4S
Molecular Weight 408.9 g/mol
IUPAC Name N-(4-chlorophenyl)-1-(4-ethoxyphenyl)sulfonylpyrrolidine-2-carboxamide
Standard InChI InChI=1S/C19H21ClN2O4S/c1-2-26-16-9-11-17(12-10-16)27(24,25)22-13-3-4-18(22)19(23)21-15-7-5-14(20)6-8-15/h5-12,18H,2-4,13H2,1H3,(H,21,23)
Standard InChI Key APQJTMHDSKNQRQ-UHFFFAOYSA-N
Canonical SMILES CCOC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)NC3=CC=C(C=C3)Cl

Introduction

Synthesis Methods

The synthesis of prolinamides typically involves a two-step process. The first step involves the condensation of an appropriate aromatic compound with L-proline under basic conditions to form an N-aryl-L-proline intermediate. The second step involves amidation of this intermediate with a sulfonyl chloride in the presence of a base to form the final prolinamide product .

Synthesis Steps for Similar Compounds:

  • Condensation Reaction:

    • Reactants: p-substituted benzene derivatives and L-proline.

    • Conditions: Aqueous-alcoholic basic conditions.

    • Product: N-aryl-L-proline intermediates.

  • Amidation Reaction:

    • Reactants: N-aryl-L-proline intermediates and sulfonyl chlorides.

    • Conditions: Presence of a base (e.g., triethylamine) in a solvent like dichloromethane.

    • Product: Final prolinamide compounds.

Biological Activities

Prolinamides have been studied for their antimicrobial and anticancer activities. For instance, N-(4′-nitrophenyl)-L-prolinamides have shown promising cytotoxic effects against various cancer cell lines . While specific biological data for N-(4-chlorophenyl)-1-[(4-ethoxyphenyl)sulfonyl]prolinamide is not available, its structural features suggest potential biological activity.

Data Tables

Given the lack of specific data on N-(4-chlorophenyl)-1-[(4-ethoxyphenyl)sulfonyl]prolinamide, the following table provides general information on the synthesis and biological activities of similar prolinamides:

Compound TypeSynthesis MethodBiological Activity
N-(4′-nitrophenyl)-L-prolinamidesTwo-step synthesis involving condensation and amidationCytotoxic against human cancer cell lines (e.g., HCT-116, HepG2, A549, SGC7901)
General ProlinamidesCondensation of aromatic compounds with L-proline followed by amidationAntimicrobial and potential anticancer activities

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